molecular formula C4H3N3O B114378 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile CAS No. 159263-03-3

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Cat. No. B114378
M. Wt: 109.09 g/mol
InChI Key: MVUWMWWYYQYMEQ-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is a chemical compound with the molecular formula C4H3N3O. It has an average mass of 109.086 Da and a monoisotopic mass of 109.027611 Da .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile consists of a five-membered imidazole ring, which contains two nitrogen atoms, and a carbonitrile group attached to the 4-position of the ring. The 2-position of the ring is substituted with an oxo group .

Scientific Research Applications

Synthesis and Biological Activity

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds demonstrated high activity against various microorganisms, including Staphylococcus aureus and Candida albicans, and showed significant antioxidant activity (Bassyouni et al., 2012).

Development of Novel Compounds

Research has focused on synthesizing novel compounds involving 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile. These efforts have led to the creation of new chemical structures with potential applications in various fields (Khalifa et al., 2017).

Magnetism Studies

Studies on the synthesis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile and its derivatives have provided insights into their structure and magnetism, contributing to the understanding of heterospin compounds (Tretyakov et al., 2004).

Interaction with Other Chemicals

Research has explored the interaction of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with other chemicals, such as hydrogen sulfide, leading to unexpected products and insights into chemical reactions (Chumachenko et al., 2014).

Spectroscopic Characterization

Studies involving 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives have included detailed spectroscopic characterization, contributing to the understanding of their structural and optical properties (Wazzan et al., 2016).

Antiviral Potential

Research has highlighted the antiviral potential of amino imidazole carbonitrile derivatives, suggesting their effectiveness against influenza A virus, demonstrating the versatility of these compounds in medicinal chemistry (Bizzarri et al., 2021).

Crystal Structure Analysis

Crystal structure analysis of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives has provided valuable insights into the relationship between molecular structure and biological activity (Wysocki et al., 2008).

Antimicrobial and Antioxidant Activities

Several studies have been conducted to evaluate the antimicrobial and antioxidant activities of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile derivatives, highlighting their potential in pharmaceutical applications (Saundane & Manjunatha, 2016).

properties

IUPAC Name

2-oxo-1,3-dihydroimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUWMWWYYQYMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SA Chumachenko, OV Shablykin, AN Vasilenko… - Russian Journal of …, 2012 - Springer
The reaction of substituted 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitriles with Lawesson’s reagent gave new compounds of the fused imidazo[4,5-d][1,3,2]diazaphosphinine system. …
Number of citations: 3 link.springer.com
SA Chumachenko, MV Kachaeva, OV Shablykin… - Russian Journal of …, 2017 - Springer
Novel derivatives of 3,3-dichloroprop-2-enenitrile containing methylurea or phenylurea fragments have been synthesized. The obtained N-(2,2-dichloro-1-cyanoethenyl)-N′-methyl(…
Number of citations: 2 link.springer.com

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